The following table summarizes the core quantitative and technical data available for MGL-IN-1.
| Property | Description / Value |
|---|---|
| CAS Number | 1881244-28-5 [1] |
| Molecular Formula | C24H22FN5O4 [1] |
| Molecular Weight | 463.46 g/mol [1] |
| Biological Target | Monoacylglycerol Lipase (MGL); irreversible inhibitor [1] |
| Primary Reported Activity | Alleviates symptoms in an MS model; exhibits analgesic effects in an acute inflammatory pain model [1] |
| Selectivity Profile | Reported as selective for MGL. IC50 >10 μM for human CB1 and CB2 receptors; IC50 = 2880 nM for FAAH [1] |
| Key Biophysical Properties | High membrane permeability and brain penetrant [1] |
| Solubility | 62.5 mg/mL in DMSO [1] |
Based on the supplier's information, here are detailed methodologies for handling this compound in a research setting.
The supplier provides several standard protocols for preparing dosing solutions for animal studies. The following example yields a clear solution suitable for most administration routes.
This compound exerts its effects by inhibiting monoacylglycerol lipase (MGL), a key serine hydrolase enzyme [2]. The following diagram illustrates the core mechanism and its downstream biological consequences.
As shown above, MGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol [2]. By irreversibly inhibiting MGL, this compound prevents the degradation of 2-AG, leading to its increased levels in the brain and peripheral tissues [1]. Elevated 2-AG then exerts enhanced and prolonged activation of cannabinoid receptors (CB1 and CB2), which is associated with the observed analgesic and immunomodulatory effects [1].
MGL-IN-1 is a research compound used in pre-clinical studies to investigate the therapeutic potential of MAGL inhibition.
The following table summarizes available quantitative data for this compound from biochemical and cellular assays.
| Assay / Parameter | Description | Value / Result | Reference |
|---|---|---|---|
| Inhibitor Type | Biochemical activity | Potent, selective, irreversible | [1] |
| MGL Inhibition (IC₅₀) | Concentration for 50% enzyme inhibition | Potent activity (specific value not listed in results) | [1] |
| Selectivity vs. CB1 | Displacement of radioligand from human CB1 receptor (IC₅₀) | > 10 µM | [1] |
| Selectivity vs. CB2 | Displacement of radioligand from human CB2 receptor (IC₅₀) | > 10 µM | [1] |
| Selectivity vs. FAAH | Inhibition of fatty acid amide hydrolase (IC₅₀) | 2880 nM (for racemic mixture) | [1] |
| In Vivo Effects | Observed outcomes in animal models | Analgesic effects; symptom alleviation in MS model | [1] |
The search results for "this compound" do not contain detailed methodologies for its use. However, research in this field typically involves standard protocols for assessing MAGL inhibition and its effects. The general workflow for such studies is illustrated below.
Based on common practices in the field [2] [3], here are the types of experimental approaches used with MAGL inhibitors:
The table below synthesizes the primary signaling molecules and downstream effects of MGL1 activation across various pathological conditions, as identified in recent research.
| Disease Context | Key Signaling Molecules Activated | Downstream Effects & Functional Outcomes | Cellular Sources / Models |
|---|---|---|---|
| Trypanosoma cruzi Infection [1] | p-ERK1/2, p-c-Jun, p-NF-κB p65, NLRP3 Inflammasome (procaspase-1, caspase-1) | Increased ROS, NO, IL-12, TNF-α, IL-1β; Enhanced parasite control and macrophage activation | Mouse Peritoneal Macrophages (MGL1⁻/⁻ vs WT) |
| Mycobacterium tuberculosis Infection [2] | Pathway not fully delineated; regulates lipid metabolism genes | Contradictory Role: Limits pro-inflammatory cytokines (IL-1β, IL-6) but also exerts anti-mycobacterial activity | Mouse Pulmonary Macrophages, BMDMs (MGL-1⁻/⁻ vs WT) |
| Taenia crassiceps Infection [3] | Tyrosine phosphorylation, ERK signaling | Increased TNF-α and NO production; Drives resistance and innate immune activation | Mouse Peritoneal Macrophages |
| Colitis & Colitis-Associated Cancer (CAC) [4] [5] | Induction of IL-10 production | Protective in Colitis: Anti-inflammatory, limits damage [5]. Pathogenic in CAC: Promotes immunosuppressive tumor microenvironment [4] | Mouse Colonic Lamina Propria Macrophages; AOM/DSS-induced CAC model |
| Autoimmune Neuroinflammation (EAE) [6] | Not specified (likely indirect) | Induces apoptosis of autoreactive CD4+ T cells; Increases IL-10 secretion; Promotes disease resolution | Mouse MOG₃₅–₅₅-induced EAE model; Human MS post-mortem tissue |
To study the MGL1 signaling pathways outlined above, researchers typically employ a combination of genetic, biochemical, and cellular immunological techniques.
This protocol is fundamental for dissecting the initial immune response, as used in studies on T. cruzi and M. tuberculosis [1] [2].
MGL1⁻/⁻ mice.The use of MGL1⁻/⁻ mice is a cornerstone for establishing the non-redundant, in vivo role of MGL1 [1] [3] [2].
MGL1⁻/⁻ mice on a C57BL/6 background are commonly used. Genotyping is performed via PCR on tail-snip DNA to confirm the knockout (e.g., a 492 bp neomycin resistance cassette fragment) versus the wild-type allele (e.g., a 714 bp MGL1 fragment) [1].These assays help identify how MGL1 engages with its ligands, which is the first step in pathway activation [7].
The following diagram integrates the experimental methods into a logical workflow for investigating MGL1 signaling, from initial ligand engagement to final functional output.
Research workflow for MGL1 signaling, linking key questions to core techniques.
The research indicates that the role of MGL1 is not universally pro- or anti-inflammatory but is critically dependent on the disease context. This duality makes it a compelling but complex target for therapeutic intervention.
MGL-IN-1 is a potent, selective, and irreversible inhibitor of monoacylglycerol lipase (MGL), an enzyme that breaks down endocannabinoids in the body [1]. It was developed as a research tool and potential therapeutic agent.
The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Molecular Target | Monoacylglycerol lipase (MGL/MAGL) [1]. |
| Mechanism of Action | Potent, selective, and irreversible inhibition [1]. |
| Key Pharmacological Effects | Alleviates symptoms in a multiple sclerosis (MS) model; exhibits analgesic effects in an acute inflammatory pain model [1]. |
| Pharmacokinetic Features | Displays high membrane permeability and is brain-penetrant [1]. |
The following table consolidates key quantitative data available for this compound:
| Property | Detail |
|---|---|
| CAS Number | 1881244-28-5 [1] |
| Molecular Formula | C24H22FN5O4 [1] |
| Molecular Weight | 463.46 g/mol [1] |
| Chemical Structure | A β-lactam-based molecule [1]. |
| Biological Activity (In Vivo) | Effective in MS and inflammatory pain models [1]. |
| Solubility (in DMSO) | 62.5 mg/mL (134.86 mM) [1]. |
The search results did not contain specific data on selectivity against a broad panel of kinases or detailed pharmacokinetic parameters like half-life or clearance.
This compound acts on the endocannabinoid system. Its therapeutic potential is linked to increasing levels of endogenous cannabinoids, particularly 2-arachidonoylglycerol (2-AG), by inhibiting its primary hydrolyzing enzyme, MGL [2].
The diagram below illustrates this core mechanism of action.
This compound inhibits MAGL, preventing 2-AG breakdown and enhancing cannabinoid receptor signaling.
The available data has some limitations that are important for your research:
To conduct a more thorough investigation, I suggest you:
The Macrophage Galactose-Type Lectin-1 (MGL1) is a C-type lectin receptor expressed on antigen-presenting cells. The following table summarizes the core findings from key studies on MGL1 deficiency in various experimental infections.
| Disease Model | Pathogen | Key Phenotype of MGL1⁻/⁻ Mice | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Pneumonic Sepsis | Klebsiella pneumoniae | Mortality, severe lung pathology, hyperinflammation, pulmonary neutrophilia | Defect in resolution of inflammation; no defect in bacterial uptake/killing. | [1] |
| Helminth Infection | Taenia crassiceps | Parasite load, early inflammatory cytokines (TNF-α), Th2 response | Impaired innate immune activation and macrophage signaling. | [2] |
| Protozoan Infection | Trypanosoma cruzi | Parasitemia & mortality, ROS, NO, IL-12, TNF-α | Reduced activation of p-ERK1/2, p-c-Jun, p-NF-κB p65, and NLRP3 inflammasome. | [3] |
| Bacterial Infection | Mycobacterium tuberculosis | Bacterial burden, pulmonary inflammation | Reduced ability of macrophages to control intracellular bacterial replication. | [4] |
To help you contextualize the findings, here are the methodologies from the cited key studies.
The study on T. cruzi infection elucidated a key signaling pathway by which MGL1 activates macrophages for a protective immune response [3]. The diagram below outlines this mechanism.
This pathway shows how MGL1 recognition of galactose-containing antigens triggers synergistic signaling modules that drive protective macrophage responses [3].
The collective data from these disease models firmly establishes MGL1 as a critical immunomodulatory receptor. Its role appears to be context-dependent, promoting resistance to helminths and protozoa by directing appropriate innate immunity, and protecting the host from excessive tissue damage during severe bacterial infection by resolving inflammation [1] [2] [3].
The table below summarizes the key characteristics of MGL-IN-1 as gathered from the scientific literature [1].
| Property | Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1881244-28-5 |
| Molecular Formula | C₂₄H₂₂FN₅O₄ |
| Molecular Weight | 463.46 g/mol |
| Biological Target | Monoacylglycerol Lipase (MGL/MAGL) |
| Mechanism of Action | Potent, selective, and irreversible inhibitor [1]. |
| In Vitro Activity | IC₅₀ values for related targets: >10 µM for human CB1 & CB2 receptors; 2.88 µM for human FAAH [1]. |
| In Vivo Effects | Alleviates symptoms in a multiple sclerosis (MS) model; exhibits analgesic effects in an acute inflammatory pain model [1]. |
| Key Properties | High membrane permeability and brain penetrant [1]. |
The search results provide a general overview of a common assay used to determine the in vitro activity of MGL inhibitors, which is adapted from a previously published method [2].
A crucial point for researchers is the dual meaning of "MGL" in biomedical literature, which refers to two distinct biological targets:
The search results you provided contain extensive information on the lectin receptor [4] [6] [7], but based on its defined mechanism, this compound is exclusively relevant to the lipase enzyme [1].
To understand the therapeutic potential of this compound, it is essential to see its target's role in the endocannabinoid system. The diagram below illustrates this pathway.
This diagram shows the core function of Monoacylglycerol Lipase (MGL). The endocannabinoid 2-AG is synthesized in the postsynaptic neuron and acts as a retrograde signal by binding to CB1 receptors on the presynaptic neuron. MGL terminates this signal by hydrolyzing 2-AG. Inhibiting MGL thus enhances 2-AG signaling, which is the basis for its therapeutic effects [2] [3].
The data suggests that this compound is a valuable tool compound for preclinical research due to its potency, selectivity, and brain-penetrant properties. Its efficacy in models of MS and inflammatory pain highlights the potential of MGL inhibition as a strategy for treating conditions related to dysregulated endocannabinoid signaling [1]. The broader field is investigating MGL inhibitors for a range of disorders including pain, psychiatric disorders, neurological conditions, cancers, and eye conditions [2].
MGL-IN-1 is identified as a potent and selective inhibitor of Monoacylglycerol Lipase (MAGL), which is a serine hydrolase enzyme [1] [2]. It is crucial to distinguish this from the Macrophage Galactose-type Lectin, often abbreviated as MGL (or MGL1 in mice). The search results contain extensive information on the immunology of the lectin receptor [3] [4] [5], but This compound is not associated with this target. The data for this compound is summarized in the table below.
| Property | Description |
|---|---|
| Primary Target | Monoacylglycerol Lipase (MAGL) [1] |
| Inhibition Type | Irreversible [1] |
| Potency (IC₅₀) | 80 nM [6] |
| Selectivity | High selectivity for MAGL over FAAH, ABHD6, ABHD12, and cannabinoid receptors CB1/CB2 at 10 µM [1] |
| Key Pharmacological Effects | Alleviates symptoms in an MS model; exhibits analgesic effects in an acute inflammatory pain model [1] |
| Physicochemical Properties | High membrane permeability and brain penetrant [1] |
The quantitative data from cellular and biochemical assays that characterize this compound are detailed in the following table.
| Assay Type | Cell/System Used | Description & Protocol | Result |
|---|---|---|---|
| Enzyme Inhibition [1] | Recombinant human MAGL | Inhibition of recombinant C-terminal His-tagged human MAGL. Incubated for 30 mins. | IC₅₀ = 2880 nM (for racemic mixture) |
| Cellular Target Engagement [1] | HEK293 cells | Displacement of [³H]-CP-55940 from human recombinant CB1/CB2 receptors after 90 mins. | IC₅₀ > 10 µM (shows no significant activity) |
| Cellular Viability (Anti-proliferative) [6] | Human cancer cell lines (e.g., MDA-MB-231, HCT-116) | Growth inhibition assessed after 96 hrs using CellTiter-Glo assay. | IC₅₀ values ranging from 7.9 µM to 57 µM |
The diagram below illustrates the core biological role of MAGL and the experimental workflow for characterizing an inhibitor like this compound.
Diagram 1: MAGL's role in endocannabinoid signaling and the key experiments for inhibitor validation. MAGL terminates the 2-AG signal; its inhibition by this compound is measured through in vitro, cellular, and in vivo assays.
The Macrophage Galactose-type C-type Lectin-1 (MGL1) is a transmembrane C-type lectin receptor primarily expressed on antigen-presenting cells like macrophages and immature dendritic cells [1] [2]. It functions as a pattern recognition receptor (PRR) with a non-redundant specificity for carbohydrates containing terminal galactose and N-acetylgalactosamine (GalNAc) residues [2] [3].
Research using MGL1-deficient (MGL1⁻/⁻) mouse models has illuminated its critical and complex role in various infectious and inflammatory diseases. The table below summarizes key findings:
| Disease Model | Phenotype in MGL1⁻/⁻ Mice | Key Immune Deficiencies & Alterations |
|---|
| Helminth Infection (Taenia crassiceps) [1] | Increased susceptibility, higher parasite loads | ↓ Early inflammatory cytokines (TNF-α) ↓ Nitric Oxide (NO) production ↑ Th2-dominant response (IL-4, etc.) Diminished tyrosine phosphorylation signaling in macrophages | | Protozoan Infection (Trypanosoma cruzi) [2] | Increased susceptibility, higher parasitemia and mortality | ↓ ROS, NO, IL-12, TNF-α ↓ TLR-2/4 & MHC-II expression Reduced ERK1/2, c-Jun, NF-κB p65, and NLRP3 inflammasome activation | | Bacterial Pneumonia (Klebsiella pneumoniae) [5] | Increased mortality, severe lung pathology | Hyperinflammatory response Massive pulmonary neutrophilia Dysregulated resolution of inflammation | | Bacterial Infection (Mycobacterium tuberculosis) [3] | Increased lung bacterial burden | ↑ Pro-inflammatory cytokines (IL-1β, IL-6, IFN-γ) Greater lipid accumulation in macrophages Perturbed inflammation and lipid metabolism gene regulation | | Inflammatory Bowel Disease (DSS-induced colitis) [4] | More severe inflammation | ↓ IL-10 production by colonic macrophages Impaired recognition of commensal bacteria (e.g., Streptococcus sp.) |
The studies point to several key signaling modules activated upon MGL1 engagement, which are crucial for its pro-inflammatory and antimicrobial functions.
Simplified overview of key signaling pathways triggered by MGL1 engagement, based on experimental evidence from MGL1-deficient macrophages.
Based on the methodologies used to elucidate MGL1 biology, here are key experimental approaches you could adapt to study this compound:
MGL1⁻/⁻ macrophages. Reduced fluorescence indicates competitive binding [1].MGL1⁻/⁻ macrophages with a known MGL1 ligand (e.g., parasite antigen) in the presence/absence of this compound. Probe lysates with antibodies against:
MGL1⁻/⁻ macrophages with relevant pathogens (e.g., T. cruzi, M. tuberculosis) in vitro, with and without this compound treatment. Assess:
MGL1⁻/⁻ mice with an appropriate pathogen (e.g., T. crassiceps, T. cruzi, K. pneumoniae). Treat with this compound or a vehicle control to evaluate:
It is essential to distinguish between the two different targets referred to as "MGL":
| Target | Full Name | Function | Relevance to MGL-IN-1 |
|---|---|---|---|
| MAGL (or MGL) | Monoacylglycerol Lipase | A serine hydrolase that breaks down endocannabinoids [1] [2]. | Relevant. this compound is a potent and selective irreversible inhibitor of this enzyme [3]. |
| MGL (or MGL1/2) | Macrophage Galactose-type C-type Lectin (CLEC10A/CD301) | A pattern recognition receptor on immune cells that binds carbohydrates [4] [5] [6]. | Not relevant. The search results for this immune receptor are unrelated to the compound this compound [4] [5] [6]. |
The subsequent information and proposed protocols will focus on this compound as a Monoacylglycerol Lipase (MAGL) inhibitor.
The search results provide very limited specific data for this compound. The quantitative information available is summarized in the table below.
| Parameter | Value | Details |
|---|---|---|
| CAS Number | 1881244-28-5 | -- |
| Molecular Weight | 463.46 g/mol | Formula: C₂₄H₂₂FN₅O₄ [3] |
| Biological Activity | Potent, selective irreversible MAGL inhibitor [3]. | -- |
| In vitro IC₅₀ (MAGL) | The specific value is not listed in the search results. | Cited as "potent" with high membrane permeability and brain penetrant properties [3]. |
| In vitro IC₅₀ (FAAH) | 2.88 µM (Cell-free assay using recombinant human FAAH) [3]. | Demonstrates selectivity over the related enzyme Fatty Acid Amide Hydrolase (FAAH). |
| In vitro IC₅₀ (CB1/CB2) | > 10 µM (Assay in HEK293 cells) [3]. | Shows no significant activity on cannabinoid receptors CB1 and CB2 at tested concentrations. |
As detailed protocols for this compound were not found in the search results, the following sections outline general experimental approaches for characterizing a MAGL inhibitor, adapted from standard methodologies [2].
This protocol is used to determine the inhibitor's potency (IC₅₀ value).
This protocol assesses the ability of this compound to engage its target in a cellular context and its selectivity over other serine hydrolases.
The diagram below illustrates the core mechanism of MAGL and the experimental workflow for inhibitor testing.
The table below summarizes the key in vitro data for MGL-IN-1 from the search results. Please note that the information is not exhaustive.
| Parameter | Value / Result | Experimental Context |
|---|---|---|
| Target | Monoacylglycerol Lipase (MGL) [1] | - |
| Mechanism | Irreversible inhibitor [1] | - |
| IC₅₀ (MGL) | Not explicitly quantified [1] | Described as a "potent" inhibitor. |
| Selectivity (FAAH) | IC₅₀ = 2880 nM [1] | Tested against human Fatty Acid Amide Hydrolase (FAAH). |
| Selectivity (CB1) | IC₅₀ > 10 μM [1] | Tested on human recombinant CB1 receptor. |
| Selectivity (CB2) | IC₅₀ > 10 μM [1] | Tested on human recombinant CB2 receptor. |
| Cellular Effect | Alleviates symptoms in MS and inflammatory pain models [1] | In vivo model outcomes. |
| Physicochemical Properties | High membrane permeability and brain penetrant [1] | - |
The available data has several significant limitations for drafting detailed application notes:
To establish comprehensive in vitro application notes for a compound like this compound, the following workflow is standard in the field, though specific details from the search results are absent.
To obtain the detailed experimental protocols and data you need, I suggest you:
The following table summarizes the key characteristics of this compound as reported by a chemical supplier [1].
| Property | Description |
|---|---|
| Target | Monoacylglycerol Lipase (MAGL) |
| Mechanism | Potent, selective, irreversible inhibitor (β-lactam-based) [1] |
| Reported In Vitro IC₅₀ | 80 nM (MAGL) [2] |
| Reported Cellular Activity | Inhibits [³H]2-oleoyl glycerol hydrolysis in U937 cells (IC₅₀ = 193 nM) [2] |
| In Vitro Solubility | 62.5 mg/mL in DMSO [1] |
| Key Characteristics | High membrane permeability, brain-penetrant; exhibits analgesic effects in an acute inflammatory pain model and alleviates symptoms in a multiple sclerosis (MS) model in vivo [1] |
As specific in vivo dosing protocols for this compound are not available in the searched literature, here is a framework for designing such studies, based on general principles and data from other MAGL inhibitors.
The vendor suggests several solvent systems for in vivo studies [1]. You should empirically determine the best option for your specific administration route.
Without established dosing data, you must derive a starting dose from in vitro activity.
Validate your dosing regimen by measuring target engagement and pharmacological effects.
The diagram below outlines the strategic workflow for developing an in vivo dosing protocol.
The table below shows dosing information for other MAGL inhibitors reported in the literature, which can serve as a useful reference.
| Inhibitor | Reported Dosing & Model | Key Findings |
|---|---|---|
| LEI-515 (Reversible, peripheral) | Not fully specified; attenuated liver injury and neuropathic pain [5]. | Peripherally restricted; increased 2-AG in intestines but not brain; efficacy without CNS side effects [5]. |
| MJN110 | 0.43 mg/kg (IP); synergistic with morphine in neuropathic pain model [3]. | Reduced hepatic macrophage number and inflammation; slowed fibrosis progression in chronic liver injury [6]. |
| JZL184 | 8-16 mg/kg (IP); effective in acute lung injury and neuropathic pain models [3] [4]. | Increased 2-AG levels in brain and periphery; anti-inflammatory effects involved CB1 and CB2 receptors [4]. |
The table below summarizes the core chemical and solubility information available for MAGL-IN-1.
| Property | Specification |
|---|---|
| Molecular Weight | 369.43 g/mol [1] [2] |
| Molecular Formula | C₂₂H₂₄FNO₃ [1] [2] |
| CAS Number | 2324160-91-8 [1] [2] |
| Solubility in DMSO | 62.5 mg/mL (169.18 mM) [1]. Must be sonicated for dissolution. Hygroscopic DMSO can impact solubility; use newly opened containers [1]. |
| Aqueous Solubility | Not explicitly reported. Preparation of dosing solutions for in vivo studies requires suspension in a vehicle containing excipients [1]. |
Proper storage is critical for maintaining the stability and activity of MAGL-IN-1.
| Form | Temperature | Stability |
|---|---|---|
| Powder | -20°C | 3 years [1] |
| Powder | 4°C | 2 years [1] |
| Solution in DMSO | -80°C | 6 months [1] |
| Solution in DMSO | -20°C | 1 month [1] |
To ensure stability:
MAGL-IN-1 is a potent, selective, reversible, and competitive inhibitor of Monoacylglycerol Lipase (MAGL), demonstrating anti-proliferative effects in various cancer cell lines [1].
| Assay | IC₅₀ / Kᵢ | Description |
|---|---|---|
| MAGL Inhibition | IC₅₀ = 80 nM [1] [2] | Cell-free enzymatic assay. |
| Competitive Binding | Kᵢ = 39 nM [1] | Binds competitively with 4-nitrophenylacetate. |
| 2-OG Hydrolysis (U937 cells) | IC₅₀ = 193 nM [1] | Inhibition of [³H]2-oleoyl glycerol hydrolysis. |
| 2-OG Hydrolysis (Mouse Brain) | IC₅₀ = 2.1 μM [1] | Inhibition in mouse brain membrane preparations. |
The table below shows the growth inhibition (IC₅₀) of MAGL-IN-1 after a 96-hour treatment in various human cancer cell lines [1].
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| MDA-MB-231 | Breast | 7.9 |
| HCT-116 | Colorectal | 21 |
| Caov-3 | Ovarian | 25 |
| SK-OV-3 | Ovarian | 15 |
| OVCAR-3 | Ovarian | 57 |
| MRC5 | Lung (Non-cancerous) | > 100 |
This protocol is used to determine the anti-proliferative effects of MAGL-IN-1 [1].
This protocol assesses the ability of MAGL-IN-1 to engage its target and modulate 2-AG levels in a live animal model [1].
The diagram below illustrates the logical flow of key experiments to characterize MAGL-IN-1, from biochemical potency to in vivo efficacy.
This compound is characterized as a potent, selective, and irreversible inhibitor of Monoacylglycerol Lipase (MGL) [1]. The table below summarizes its key biochemical and cellular characteristics:
| Property | Description |
|---|---|
| Target | Monoacylglycerol Lipase (MGL) [1] |
| Mechanism | Irreversible inhibition [1] |
| Cellular Effect | Alleviates symptoms in an MS model; exhibits analgesic effects in an acute inflammatory pain model in vivo [1] |
| Permeability | High membrane permeability and brain penetrant [1] |
| CB1/CB2 Affinity | IC50 > 10 µM (no significant displacement of cannabinoid receptor ligands) [1] |
While a full protocol for this compound is not available, data from related MGL inhibitors and associated experimental workflows can inform your approach.
Pharmacodynamic Evidence from a Related Inhibitor Research on a different carbamate-based MGL inhibitor (referred to as Inhibitor 2 in the literature) provides insight into the sustained effects this class of compounds can have. After a single topical ocular application in a murine model, this inhibitor decreased intraocular pressure for at least 12 hours [2]. Protein-based NMR studies indicated this was due to the formation of a long-lasting covalent adduct with the enzyme, with a residence time of about 6 hours [2]. This demonstrates the potential for prolonged pharmacodynamic effects from a single dose of an irreversible MGL inhibitor.
General Workflow for Preclinical In Vivo Evaluation The following diagram outlines a general workflow for evaluating an MGL inhibitor in a preclinical disease model, integrating the types of experiments relevant to this compound.
Here are key considerations for designing your experiments with this compound, based on the available information and general principles.
1. Defining Treatment Duration: Without a established protocol, treatment duration should be guided by your study objectives.
2. Monitoring Target Engagement: The most direct way to confirm and optimize treatment duration is by measuring target engagement.
3. Dosing Considerations: The irreversible mechanism of this compound is a critical factor [1]. Its effects will last beyond the compound's clearance from circulation, determined by the enzyme's resynthesis rate. This may allow for less frequent dosing compared to a reversible inhibitor.
This is a generalized protocol framework that you can adapt for this compound.
Objective: To evaluate the efficacy of this compound in a preclinical inflammatory pain model. Materials: this compound (e.g., prepared in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [1]), animal model, equipment for behavioral testing.
| Step | Procedure | Parameters/Duration |
|---|---|---|
| 1. Pre-dosing | Establish baseline pain sensitivity and/or collect baseline plasma/tissue samples. | - |
| 2. Dosing | Administer this compound or vehicle control via intraperitoneal injection. | Suggested dose: 50 mg/kg (based on analog data [4]). |
| 3. Post-dosing Analysis | ||
| - Biomarker | Collect plasma and/or brain samples at T = 1, 4, 8, 24 hours post-dose. Analyze 2-AG levels via LC-MS. | Confirm target engagement and duration. |
| - Efficacy | Assess pain behavior at T = 1, 6, 12, 24 hours post-dose. | Correlate behavior with 2-AG levels. |
1. Introduction
Monoacylglycerol lipase (MAGL) is a key serine hydrolase that regulates endocannabinoid signaling by hydrolyzing 2-arachidonoylglycerol (2-AG). Its inhibition offers a therapeutic strategy for treating pain, inflammation, and cancer [1]. MGL-IN-1 is a potent, selective, and irreversible MAGL inhibitor that has demonstrated efficacy in preclinical models of multiple sclerosis and inflammatory pain [2]. This document provides a detailed protocol for the application and characterization of this compound in experimental settings.
2. Compound Profile & Key Data
The table below summarizes the core biochemical and application data for this compound assembled from the search results.
| Property | Value / Description | Notes / Source |
|---|---|---|
| CAS Number | 1881244-28-5 | [2] |
| Molecular Weight | 463.46 g/mol | [2] |
| Mechanism of Action | Irreversible inhibitor (β-lactam-based) | [2] |
| Selectivity | Potent and selective for MAGL over CB1/CB2 receptors | IC50 >10 µM at CB1/CB2; [2] |
| Cellular Effect | High membrane permeability and brain penetrant | [2] |
| In Vivo Efficacy | Alleviates symptoms in MS model; exhibits analgesic effects | [2] |
| Solubility (DMSO) | 62.5 mg/mL (134.86 mM) | Hygroscopic DMSO has significant impact; use newly opened solvent [2] |
3. Experimental Protocols
The following sections outline general methods for evaluating MAGL inhibitors, which can be adapted for this compound.
3.1. In Vitro MAGL Enzymatic Activity Assay A fluorescence-based assay is a common high-throughput method to characterize inhibitor potency [1] [3].
3.2. Activity-Based Protein Profiling (ABPP) for Selectivity Screening ABPP is an orthogonal method to assess potency and selectivity across the serine hydrolase family [1] [3].
3.3. In Vivo Dosing and Administration For in vivo studies, this compound has shown efficacy in mouse models [2]. Dosing must be optimized for your specific disease model.
The following diagram illustrates the core signaling pathway regulated by MAGL and the mechanism of this compound, integrating information from [1] and [3].
Since specific optimized concentrations for this compound across various assays are not publicly listed, you will need to establish them. Here is a recommended approach:
Before starting your experiments, it's crucial to understand the basic characteristics of MGL-IN-1. The table below summarizes key data for your experimental planning.
| Property | Specification | Relevant Context & Notes |
|---|---|---|
| CAS Number | 1881244-28-5 [1] | - |
| Molecular Weight | 463.46 g/mol [1] | - |
| Mechanism of Action | Potent, selective, irreversible MGL inhibitor [1] | Covalently binds to the catalytic serine (Ser122) of MAGL [2]. |
| Primary Biological Activities | - Alleviates symptoms in an MS model in vivo [1].
Here are solutions to common challenges you might face when working with this compound.
Q: What is the best way to prepare a stable stock solution of this compound?
Q: How can I formulate this compound for in vivo administration?
Below are two validated formulations for in vivo studies, based on the desired administration route [1].
| Administration Route | Formulation Protocol | Final Concentration | Notes |
|---|---|---|---|
| Oral / Intraperitoneal (Suspended Solution) | 10% DMSO + 90% (20% SBE-β-CD in Saline) [1] | 2.08 mg/mL [1] | This yields a suspended solution. Requires ultrasonic mixing. |
| Oral / Intraperitoneal (Clear Solution) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] | ≥ 2.08 mg/mL (saturation unknown) [1] | This yields a clear solution. For long-term dosing over half a month, choose this protocol with caution [1]. |
Q: What methods can I use to confirm and quantify MAGL inhibition by this compound in my system?
MAGL enzymatic activity can be measured using several biochemical methods. Your choice depends on equipment availability and required sensitivity [2].
The following diagram illustrates the general workflow for a fluorometric assay to test this compound activity.
This protocol outlines the key steps for using a fluorometric assay to demonstrate this compound activity in a cellular context, adapting methodologies from the search results [2] [3].
Step 1: Cell Preparation and Lysis
Step 2: Inhibitor Treatment
Step 3: Enzymatic Reaction
Step 4: Data Acquisition and Analysis
The table below consolidates the key quantitative data for handling MGL-IN-1 [1] [2].
| Parameter | Specification |
|---|---|
| Recommended Solvent | DMSO [1] [2] |
| Stock Solubility | ≥ 62.5 mg/mL (169.18 mM) in DMSO [2] |
| Storage Temperature (Stock) | -80°C (6 months); -20°C (1 month) [1] [2] |
| Common In Vivo Solvent | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] |
Here are the standard operating procedures for preparing this compound solutions for different experimental applications.
This protocol is for creating a concentrated stock for in vitro studies [2].
This protocol describes a common method to create a solution suitable for intraperitoneal injection in mice, resulting in a clear solution at ≥ 2.08 mg/mL [1].
Q1: Why is it critical to use newly opened, anhydrous DMSO? DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly impact the solubility of this compound and potentially lead to precipitation or compound degradation. Using a fresh, dry bottle ensures optimal solubility conditions [1] [2].
Q2: My compound precipitated after thawing. What should I do? Gently warm the vial to room temperature. If the precipitate does not fully redissolve, you can briefly sonicate the solution in a warm water bath (around 37°C). Avoid excessive heating or vigorous vortexing, which can degrade the compound. If precipitation persists, consider creating a new stock solution.
Q3: Are there alternative solvent systems for in vivo administration? Yes, another validated option is to use a mixture of 10% DMSO + 90% Corn Oil. This also yields a clear solution at ≥ 2.08 mg/mL and may be preferred for certain administration routes or for longer-term dosing studies [1].
Q4: What is the best way to plan my experiments to minimize solubility issues?
To help visualize the decision-making process for resolving solubility issues, the following flowchart outlines a systematic troubleshooting approach.
For a quick reference, here are the essential details and quantitative data for this compound [1].
| Property | Description |
|---|---|
| CAS Number | 1881244-28-5 [1] |
| Molecular Formula | C₂₄H₂₂FN₅O₄ [1] |
| Molecular Weight | 463.46 g/mol [1] |
| Biological Activity | Potent, selective, and irreversible Monoacylglycerol Lipase (MGL) inhibitor [1] |
| Key Characteristics | Alleviates symptoms in an MS model; exhibits analgesic effects in an acute inflammatory pain model; high membrane permeability and brain penetrant [1] |
| Research Use Only | Not for diagnostic or therapeutic use [1] |
The biological activity of this compound is characterized by its selectivity. The table below summarizes its interaction with various biological targets [1].
| Assay | Cell Line / System | Description | IC₅₀ / Result |
|---|---|---|---|
| CB1 Receptor Binding | HEK293 | Displacement of [³H]-CP-55940 from human recombinant CB1 receptor [1] | > 10 μM [1] |
| CB2 Receptor Binding | HEK293 | Displacement of [³H]-CP-55940 from human recombinant CB2 receptor [1] | > 10 μM [1] |
| FAAH Inhibition | Sf21 (Recombinant human FAAH) | Inhibition of FAAH using N-arachidonoyl-[¹⁴C]-ethanolamine as substrate [1] | 2880 nM [1] |
Here are detailed methodologies for working with this compound in a research setting.
This protocol produces a clear solution suitable for many administration routes.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Compound Solubility | Improper solvent system; DMSO stock concentration too high. | Ensure fresh, anhydrous DMSO is used. For in vivo studies, follow the recommended co-solvent protocols (e.g., PEG300/Tween-80/Saline) exactly [1]. |
| Unexpected Biological Results / Lack of Efficacy | 1. Compound degradation. 2. Incorrect dosing formulation. 3. Off-target effects at high concentrations. | 1. Check stock solution storage conditions and age; avoid repeated freeze-thaw cycles [1]. 2. Verify the formulation protocol and ensure the compound is fully dissolved before administration [1]. 3. Review the selectivity profile (see data tables); ensure dosing concentrations are within the selective range to minimize FAAH inhibition [1]. |
The following diagram illustrates a general workflow for an in vivo efficacy study using this compound, based on the information available.
The table below summarizes the key biochemical and cellular data available for this compound, primarily sourced from a product sheet [1].
| Property / Assay | Value / Result | Description / Context |
|---|---|---|
| Molecular Weight | 463.46 g/mol | Formula: C₂₄H₂₂FN₅O₄ [1] |
| CAS Number | 1881244-28-5 | [1] |
| Biological Role | Irreversible MGL Inhibitor | Potent and selective inhibitor of monoacylglycerol lipase (MGL) [1] |
| In Vivo Effects | Alleviates symptoms in MS model; exhibits analgesic effects | Shown in acute inflammatory pain model [1] |
| CB1 Receptor (IC₅₀) | >10 µM | Measured in HEK293 cells expressing human CB1 receptor [1] |
| CB2 Receptor (IC₅₀) | >10 µM | Measured in HEK293 cells expressing human CB2 receptor [1] |
| FAAH Inhibition (IC₅₀) | 2880 nM (racemic mix); 4050 nM ((3R,4S)-(+)-enantiomer) | Measured using recombinant human FAAH expressed in Sf21 cells [1] |
The MGL1 receptor (Macrophage Galactose-type Lectin-1, or CLEC10A) is distinct from the enzyme MGL. It is a C-type lectin receptor expressed on macrophages and dendritic cells that recognizes galactose and N-acetylgalactosamine residues on pathogens and self-glycoproteins [2] [3] [4]. Its signaling plays a critical role in modulating immune responses. The diagram below illustrates the key signaling pathways activated upon MGL1 ligation, based on studies of its role in parasitic infections [5].
Since direct protocols for this compound were not available, the methodologies below for studying the MGL1 receptor's role in immune responses can serve as a useful reference. These are adapted from research on bacterial and parasitic infections [2] [5].
In Vivo Infection Models:
MGL1−/− mice on a C57BL/6 background alongside wild-type controls [2] [5].In Vitro Macrophage Assays:
Signaling Pathway Analysis:
Based on the search results, here is some guidance for troubleshooting:
The table below summarizes quantitative data on the selectivity of Mgl-IN-1 against key enzymatic and receptor targets:
| Target | Assay Description | Result (IC50 or Binding Affinity) | Implication for Specificity |
|---|---|---|---|
| MAGL | Irreversible inhibition of monoacylglycerol lipase activity [1]. | Potent, irreversible inhibitor [1]. | High, primary intended target. |
| FAAH | Inhibition of recombinant human FAAH using N-arachidonoyl-[14C]-ethanolamine as substrate [1]. | IC50 = 2880 nM [1]. | ~70-fold selective for MAGL over FAAH. Demonstrates some cross-reactivity within the endocannabinoid system. |
| CB1 Receptor | Displacement of [3H]-CP-55940 from human recombinant CB1 receptor [1]. | IC50 > 10 μM [1]. | Negligible binding, reduces risk of psychoactive side effects. |
| CB2 Receptor | Displacement of [3H]-CP-55940 from human recombinant CB2 receptor [1]. | IC50 > 10 μM [1]. | Negligible binding, reduces risk of immune-modulating side effects. |
To thoroughly evaluate this compound specificity in your experiments, consider these methodologies.
ABPP is a powerful chemical proteomics method for assessing inhibitor selectivity across the serine hydrolase family directly in native proteomes [2].
This protocol confirms that this compound engages with and inhibits MAGL in a live-cell context.
Given the data, directly counter-screening against FAAH is crucial.
To help visualize the biological context and experimental design, I have created the following diagrams using Graphviz.
MAGL Signaling Pathway & this compound Inhibition
Specificity Assessment Workflow
What is the primary specificity concern with this compound? The main concern is its potential cross-reactivity with FAAH, another key enzyme in the endocannabinoid system. The published IC50 for FAAH is 2.88 µM, which indicates a selectivity window, but this should be confirmed in your specific experimental system [1].
How can I confirm this compound is engaging its target in my cellular model? Implement the Cellular Target Engagement Assay described above. Measuring the accumulation of the substrate (2-AG) and the reduction of the product (arachidonic acid) via LC-MS provides direct biochemical evidence of MAGL inhibition in your cellular context [2].
My in vivo results don't fully match the reported profile. What should I check? Consider pharmacokinetic factors. This compound is reported to have high membrane permeability and be brain-penetrant [1]. Variations in metabolism, distribution, and the formation of active metabolites in different in vivo models can influence observed outcomes and specificity.
The table below summarizes the key characteristics and known off-target activity of MGL-IN-1 based on current data.
| Property | Description | Reference Assay/Context |
|---|---|---|
| Primary Target & Action | Potent, selective, irreversible inhibitor of Monoacylglycerol Lipase (MGL/MAGL). Displays high membrane permeability and brain penetrance. [1] | N/A |
| Reported CB1/CB2 Activity | No significant activity (IC50 > 10 µM for both cannabinoid receptors CB1 and CB2). [1] | Displacement of [³H]-CP-55940 in HEK293 cells expressing human recombinant receptors. [1] |
| Reported FAAH Off-Target | Weak inhibition of Fatty Acid Amide Hydrolase (FAAH) (IC50 = 2880 nM for racemic mix; 4050 nM for (3R,4S)-(+)-enantiomer). [1] | Inhibition of recombinant human FAAH using N-arachidonoyl-[¹⁴C]-ethanolamine as substrate. [1] |
| Key Metabolite Impact | Inhibition blocks hydrolysis of 2-AG, increasing its levels and reducing production of arachidonic acid (AA), a precursor to pro-inflammatory prostaglandins. [2] [3] [4] | N/A |
To thoroughly characterize this compound in your specific experimental system, consider the following approaches.
MGL inhibition influences multiple signaling pathways by modulating endocannabinoid and lipid levels. The diagram below illustrates the core signaling relationships to investigate.
To empirically identify off-target effects, a broad counter-screening strategy is essential. The workflow involves testing the compound against a panel of potential off-targets.
The table below summarizes the key chemical and biological data for this compound, which is a potent and selective irreversible inhibitor of monoacylglycerol lipase (MGL) [1].
| Property | Description |
|---|---|
| CAS Number | 1881244-28-5 [1] |
| Molecular Formula | C₂₄H₂₂FN₅O₄ [1] |
| Molecular Weight | 463.46 g/mol [1] |
| Biological Target | Monoacylglycerol Lipase (MGL) [1] |
| Mechanism | Potent, selective, irreversible inhibitor [1] |
| Reported IC₅₀ | > 10 μM (for CB1 & CB2 receptors, demonstrating selectivity) [1] |
| Solubility (DMSO) | 62.5 mg/mL (134.86 mM) [1] |
| In Vivo Effects | Alleviates symptoms in an MS model; exhibits analgesic effects in an acute inflammatory pain model [1] |
Your research is likely hampered by the dual meaning of "MGL." The experimental protocols found in the search results pertain to a different target:
The signaling pathways, experimental models (e.g., bacterial infections like M. tuberculosis or K. pneumoniae), and biological contexts from most search results are not applicable to this compound, which acts on the endocannabinoid system [2] [3] [5].
The following diagram illustrates the core signaling pathway relevant to this compound's mechanism of action, based on its described function as an MGL inhibitor [1].
Q1: What is a proven in vivo formulation for this compound? The supplier, MedChemExpress, suggests several formulations. One recommended protocol is [1]:
Q2: How selective is this compound? Available data indicates high selectivity for MGL over related enzymes. The IC₅₀ for this compound against cannabinoid receptors CB1 and CB2 is > 10 μM, showing it does not significantly interact with these primary endocannabinoid receptors at its effective dose [1].
Q3: My search for "MGL" protocols keeps giving immune system results. Why? This is due to the naming conflict described above. The immune receptor Macrophage Galactose-type Lectin (MGL/CD301/CLEC10A) is a major research topic in infectious disease and cancer immunology, which dominates search results [2] [5]. For your work with Monoacylglycerol Lipase, you will need to use more precise search terms.
Given the lack of specific troubleshooting data for this compound, here are general strategies based on common experimental challenges:
The table below summarizes the key biochemical and purchasing information for MGL-IN-1, a potent and selective inhibitor of monoacylglycerol lipase (MAGL) [1].
| Property | Description |
|---|---|
| CAS Number | 1881244-28-5 [1] |
| Molecular Formula | C₂₄H₂₂FN₅O₄ [1] |
| Molecular Weight | 463.46 g/mol [1] |
| Primary Target | Monoacylglycerol Lipase (MAGL); irreversible inhibitor [1] |
| Key Characteristics | High membrane permeability, brain-penetrant, exhibits analgesic effects [1] |
| Solubility (DMSO) | 62.5 mg/mL (134.86 mM) [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years [1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month [1] |
This section addresses common experimental challenges and procedural questions.
| Category | Question & Issue | Solution & Explanation |
|---|
| Compound Handling | Q: What is the best way to prepare a stock solution of this compound? Issue: The compound is hygroscopic, and DMSO quality impacts stability. | • Use newly opened, anhydrous DMSO to prevent hydrolysis. • Prepare stock solutions at 10-100 mM concentrations. • Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C [1]. | | In Vitro Assays | Q: My cellular assay results are inconsistent. What could be wrong? Issue: Variable results in MAGL activity assays. | • Confirm your assay measures MAGL hydrolysis of 2-AG. Use Activity-Based Protein Profiling (ABPP) to confirm target engagement [2]. • Ensure proper controls, including a well-characterized MAGL inhibitor for comparison [2]. | | In Vivo Administration | Q: What is a suitable vehicle for in vivo studies with this compound? Issue: Need a stable, biocompatible formulation for animal studies. | The following protocol yields a clear solution suitable for injection [1]:
A common method to assess MAGL activity and inhibitor efficacy involves measuring the hydrolysis of its primary substrate, 2-Arachidonoylglycerol (2-AG) [2].
This compound has demonstrated efficacy in an acute inflammatory pain model [1].
The following diagrams, created with Graphviz, illustrate the key signaling pathways and the mechanism of this compound.
This diagram shows the central role of MAGL in lipid metabolism and how this compound blocks its activity.
This diagram details the biochemical steps of the hydrolysis reaction at MAGL's active site, which this compound disrupts [2].
Be aware that "MGL" can refer to two different biological entities. The compound This compound discussed here targets Monoacylglycerol Lipase (MAGL or MGLL), a key enzyme in lipid and endocannabinoid metabolism [1] [2]. This is distinct from the Macrophage Galactose-type Lectin-1 (MGL1 or CLEC10A), which is a C-type lectin receptor involved in immune responses to pathogens [3] [4] [5]. Always check the context to ensure you are referencing the correct protein.
Inhibiting the MGL enzyme is a promising therapeutic strategy because it increases the levels of the endocannabinoid 2-AG in the brain. This leads to beneficial effects such as pain relief, reduced anxiety, and anti-inflammatory responses, without the strong psychoactive side effects often associated with direct cannabinoid receptor agonists [1].
The table below summarizes the potential therapeutic applications of MGL inhibitors:
| Therapeutic Area | Potential Benefit of MGL Inhibition |
|---|---|
| Pain & Neurology | Treatment of neuropathic pain, chemotherapy-induced neuropathy; can produce opiate-sparing effects with reduced side effects [1]. |
| Psychiatric Disorders | Potential treatment for mood disorders, anxiety, and PTSD, as low 2-AG levels are linked to these conditions [1]. |
| Neurological Conditions | May protect against neurodegeneration in models of Alzheimer's and Parkinson's disease by reducing pro-inflammatory signaling [1]. |
| Cancer | May reduce the proliferation and invasiveness of cancer cells, such as in aggressive prostate cancer [1]. |
| Eye Conditions | Potential use in treating glaucoma and diseases related to elevated intraocular pressure [1]. |
To objectively compare MGL inhibitors like MGL-IN-1 with its alternatives, researchers typically perform a standard set of experiments. The core workflow for this evaluation is outlined below:
The methodologies for the key experiments in this workflow are as follows:
Orthogonal validation is a key principle in biochemical research for verifying experimental results. It involves cross-referencing data from an antibody-based experiment with data obtained using methods that do not rely on antibodies [1]. This approach controls for methodological biases and provides more conclusive evidence of specificity.
To help you design a validation strategy, the table below summarizes the main types of assays used to characterize MAGL inhibitors, as identified in the literature [2].
| Assay Type | Principle | Key Characteristics |
|---|---|---|
| Fluorescence-Based [2] | Uses a synthetic substrate that releases a fluorescent molecule upon MAGL hydrolysis. | Advantages: High throughput, real-time kinetics, relatively simple. |
| Limitations: Potential for signal interference from compounds; may use non-natural substrates. |
| Chromatographic (e.g., LC-MS) [2] | Directly measures the hydrolysis of MAGL's natural substrate, 2-AG, and the production of arachidonic acid. | Advantages: Highly specific and direct; considered a "gold standard"; uses the natural substrate. | | | | Limitations: Lower throughput, more complex and expensive. | | Activity-Based Protein Profiling (ABPP) [2] [3] | Uses a chemical probe to label the active site of MAGL in a complex proteome; inhibitor potency is measured by reduced probe binding. | Advantages: Provides direct readout of target engagement in native systems; excellent for assessing selectivity across many serine hydrolases. | | | | Limitations: Requires specialized probes and equipment (gel or MS readout). |
The relationship between these assays in an orthogonal validation workflow can be visualized as follows:
The table below consolidates the available quantitative and descriptive data for this compound [1].
| Property | Description / Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1881244-28-5 |
| Molecular Formula | C₂₄H₂₂FN₅O₄ |
| Molecular Weight | 463.46 g/mol |
| Primary Target | Monoacylglycerol Lipase (MGL) |
| Mechanism of Action | Irreversible, covalent inhibitor [1]. |
| Inhibitory Potency (IC₅₀) | Not explicitly stated for MGL. Data shows IC₅₀ >10 µM for CB1/CB2 receptors [1]. |
| Selectivity | High selectivity over FAAH (IC₅₀ of 2.88 µM) and cannabinoid receptors CB1/CB2 (IC₅₀ >10 µM for both) [1]. |
| Physicochemical Properties | High membrane permeability and brain penetrant [1]. |
| Reported Bioactivity | Alleviates symptoms in a multiple sclerosis (MS) model; exhibits analgesic effects in an acute inflammatory pain model [1]. |
The search results mention several other MGL inhibitors, but detailed experimental data for a direct SAR comparison with this compound is not available. The following information provides context on other inhibitor classes.
The experimental data and proposed mechanism of action for this compound are outlined below.
The following diagram illustrates the hypothesized mechanism of this compound and the experimental workflow used to characterize it, based on the available information [1].
For your comparison guide aimed at professionals, it is crucial to note the following: